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Compound of Interest

Compound Name: 5-Bromo-2-chloro-4-fluoropyridine

Cat. No.: B567033

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-fluoropyridine is a halogenated pyridine derivative that serves as a
crucial building block in modern medicinal chemistry and organic synthesis. Its unique
substitution pattern, featuring bromine, chlorine, and fluorine atoms on the pyridine ring, offers
multiple reactive sites for a variety of chemical transformations. This versatility makes it a
valuable intermediate in the synthesis of complex organic molecules, particularly in the
development of novel active pharmaceutical ingredients (APIs). The strategic placement of
these halogens allows for selective functionalization through various coupling and substitution
reactions, providing a scaffold for creating diverse molecular architectures with potential
therapeutic applications.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 5-Bromo-2-chloro-4-
fluoropyridine is essential for its effective use in research and development. The following
table summarizes its key identifiers and physical characteristics.
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Property Value

IUPAC Name 5-Bromo-2-chloro-4-fluoropyridine
CAS Number 1211580-49-2

Molecular Formula CsH2BrCIFN

Molecular Weight 210.43 g/mol

Predicted Boiling Point 201.8+35.0 °C

Predicted Density 1.829 + 0.06 g/cm?3

Note: The boiling point and density are predicted values and should be used as an estimate.
Experimental data for these properties is not readily available in published literature.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-chloro-4-
fluoropyridine is not widely published, a general understanding of its synthesis can be derived
from methods used for analogous halogenated pyridines. A plausible synthetic route would
likely involve a multi-step process starting from a readily available pyridine derivative.

A potential synthetic pathway could involve the following key transformations:
 Nitration: Introduction of a nitro group onto the pyridine ring.
e Reduction: Conversion of the nitro group to an amino group.

» Halogenation: Introduction of the bromo, chloro, and fluoro substituents through sequential
halogenation and/or Sandmeyer-type reactions.

It is important to note that the precise reagents, reaction conditions, and purification methods
would need to be optimized to achieve a good yield and high purity of the final product.
Researchers should refer to patents and publications on the synthesis of similar multi-
halogenated pyridines for methodological guidance.

Applications in Drug Discovery and Development
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The primary application of 5-Bromo-2-chloro-4-fluoropyridine lies in its role as a key
intermediate in the synthesis of APIs. The distinct reactivity of the different halogen substituents
allows for selective and sequential chemical modifications. For instance, the bromine atom is
often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira
couplings) to form carbon-carbon or carbon-heteroatom bonds. The chlorine and fluorine
atoms, on the other hand, can be targeted for nucleophilic aromatic substitution reactions.

This multi-functional handle makes 5-Bromo-2-chloro-4-fluoropyridine a valuable starting
material for creating libraries of compounds for high-throughput screening in drug discovery
campaigns. While specific examples of marketed drugs derived from this particular
intermediate are not prominently disclosed in the public domain, its structural motifs are found
in various classes of therapeutic agents.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling
5-Bromo-2-chloro-4-fluoropyridine. The following is a summary of its known hazard
information based on the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals.

GHS Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

GHS Precautionary Statements:

e P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

o P280: Wear protective gloves/protective clothing/eye protection/face protection.

e P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
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e P302+P352: IF ON SKIN: Wash with plenty of water.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full
Safety Data Sheet (SDS) should be consulted before use.

Spectral Data and Characterization

Experimental spectral data for 5-Bromo-2-chloro-4-fluoropyridine is not readily available in
public databases. However, based on its structure, the following spectral characteristics can be
predicted:

e 'H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic
region, corresponding to the two protons on the pyridine ring. The chemical shifts and
coupling patterns will be influenced by the adjacent halogen substituents.

e 13C NMR: The carbon NMR spectrum would display five signals for the five carbon atoms of
the pyridine ring. The chemical shifts will be significantly affected by the electronegativity of
the attached halogens.

e Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak
corresponding to the molecular weight of the compound (210.43 g/mol ). The isotopic pattern
of the molecular ion will be characteristic of a compound containing one bromine atom and
one chlorine atom.

Researchers synthesizing or using this compound should perform their own analytical
characterization to confirm its identity and purity.

Logical Relationships of 5-Bromo-2-chloro-4-
fluoropyridine

The following diagram illustrates the key attributes and relationships of 5-Bromo-2-chloro-4-
fluoropyridine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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